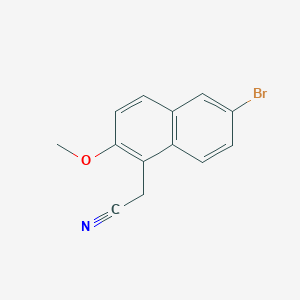

(6-Bromo-2-methoxy-1-naphthyl)acetonitrile

Description

Properties

IUPAC Name |

2-(6-bromo-2-methoxynaphthalen-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO/c1-16-13-5-2-9-8-10(14)3-4-11(9)12(13)6-7-15/h2-5,8H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZBQPAVETVFEEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=C(C=C2)Br)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351887 | |

| Record name | (6-Bromo-2-methoxynaphthalen-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92643-17-9 | |

| Record name | 6-Bromo-2-methoxy-1-naphthaleneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92643-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Bromo-2-methoxynaphthalen-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination and Functionalization of Naphthyl Ketones

Starting from (6-methoxy-2-naphthyl)-ethyl-ketone, bromination with bromine in an inert solvent such as 1,2-dichloroethane at controlled temperatures (around 15°C) produces (6-methoxy-2-naphthyl)-(1-bromoethyl)-ketone intermediates. These intermediates can be selectively debrominated to yield compounds with bromine at desired positions.

The brominated ketone intermediates can undergo rearrangement and further functionalization to introduce nitrile groups, often via substitution or condensation reactions.

Alkylation and Nucleophilic Substitution Reactions

6-Bromo-2-methoxynaphthalene derivatives are subjected to alkylation reactions using alkyl halides or haloacetonitriles in the presence of bases such as potassium carbonate in polar aprotic solvents (e.g., dry acetone). For example, reaction with chloroacetonitrile or ethylchloroacetate followed by conversion steps can introduce the acetonitrile functionality.

The reaction conditions typically involve refluxing for several hours (5-6 hours) with monitoring by thin-layer chromatography (TLC) to ensure completion. The product is isolated by filtration, solvent removal under reduced pressure, and recrystallization from suitable solvents like acetonitrile to obtain high purity compounds.

Conversion of Hydrazides and Related Intermediates

- Hydrazide derivatives of 6-bromo-2-methoxynaphthyl esters can be prepared by reaction with hydrazine hydrate, which may serve as intermediates for further transformation into acetonitrile-containing compounds or related analogues.

Solvent and Reagent Considerations

| Step | Solvent(s) | Reagents/Conditions | Notes |

|---|---|---|---|

| Bromination of ketones | 1,2-Dichloroethane | Bromine, 15°C, nitrogen atmosphere | Controlled addition, hydrobromic acid catalysis |

| Debromination of dibromo intermediates | Acetic or propionic acid | Metallic iron powder or chips | Mild conditions, no hydrogen evolution |

| Alkylation for acetonitrile introduction | Dry acetone, polar aprotic solvents | Potassium carbonate, alkyl halides (e.g., chloroacetonitrile) | Reflux 5-6 hours, TLC monitoring |

| Hydrazide formation | Ethanol or similar solvents | Hydrazine hydrate | Intermediate for further functionalization |

Reaction Yields and Purity

Bromination and debromination steps typically yield 75-90% of desired intermediates with high purity confirmed by HPLC and crystallographic methods.

Alkylation reactions to introduce the acetonitrile group yield around 85-88% after recrystallization, with melting points consistent with literature values and spectral confirmation (IR, NMR, mass spectrometry).

Research Findings and Optimization

The use of metallic iron for debromination in acetic acid medium is preferred over other metals (Al, Mg, Zn) due to lack of hydrogen evolution and higher selectivity.

Employing a water-glycol solvent mixture for hydrodebromination of dibromo-naphthol derivatives significantly reduces reaction times from hours to minutes, enhancing commercial feasibility.

The bromination of ketones in 1,2-dichloroethane under nitrogen atmosphere allows for selective monobromination with minimal side reactions, crucial for downstream transformations.

Alkylation reactions benefit from dry conditions and anhydrous solvents to prevent hydrolysis and side reactions, improving yield and product purity.

Summary Table of Preparation Steps

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-2-methoxy-1-naphthyl)acetonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

Substitution Reactions: Formation of substituted naphthylacetonitriles.

Oxidation Reactions: Formation of naphthaldehydes or naphthoic acids.

Reduction Reactions: Formation of naphthylmethylamines.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, making it valuable for synthetic chemists.

2. Biological Activity

Research has indicated that (6-Bromo-2-methoxy-1-naphthyl)acetonitrile exhibits potential antimicrobial and anticancer properties:

- Antimicrobial Properties : In vitro studies have demonstrated that this compound can inhibit the growth of several bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism may involve interference with bacterial cell wall synthesis.

- Anticancer Activity : Preliminary studies suggest that it can induce apoptosis in cancer cell lines, potentially through the activation of intrinsic apoptotic pathways. Significant cytotoxic effects have been observed against various cancer cell lines, indicating effective concentrations for inducing cell death.

Medicinal Chemistry

In medicinal chemistry, this compound is explored as a potential pharmaceutical intermediate for developing new drugs. Its interactions with biological targets such as enzymes and receptors are under investigation to elucidate its therapeutic potential.

Industrial Applications

The compound is also utilized in the production of dyes , pigments , and other industrial chemicals. Its chemical properties make it suitable for various applications in industrial chemistry, where it can be used to create compounds with desirable characteristics.

Antimicrobial Activity Study

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition rates, particularly against Gram-positive bacteria, suggesting its potential use as a lead compound for developing new antimicrobial agents.

Anticancer Activity Investigation

Another investigation focused on the anticancer properties of this compound. The study found that it induced apoptosis in multiple cancer cell lines, with specific IC50 values indicating effective concentrations for treatment. The research highlighted its mechanism of action involving interaction with cellular pathways critical for cell survival and proliferation.

Mechanism of Action

The mechanism of action of (6-Bromo-2-methoxy-1-naphthyl)acetonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine and methoxy groups can influence the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

5-Bromo-2-(methoxymethoxy)benzonitrile (Compound 12b)

Structural Similarities :

- Contains a brominated aromatic ring and a nitrile group.

- Features a methoxymethoxy (-OCH2OCH3) substituent at the 2-position.

Key Differences :

- Aromatic System : Benzene ring vs. naphthalene in the target compound.

- Nitrile Position : Directly attached to the benzene ring vs. a methylene-linked nitrile (-CH2CN) in the target.

- Substituent Effects : The methoxymethoxy group introduces steric bulk and alters solubility compared to the methoxy group in the target compound.

Synthesis: Prepared via a general procedure involving 4-bromo-2-cyanophenol, yielding 91% after column chromatography (hexane/EtOAc) .

Reactivity : The electron-withdrawing nitrile and bromo groups may direct electrophilic substitutions, but the smaller benzene ring limits conjugation compared to the naphthalene system.

(2Z)-5-Bromo-2-chloro-4-(hydroxyimino)-2,5-cyclohexadien-1-ylideneacetonitrile

Structural Similarities :

- Contains a brominated naphthalene core and an acetonitrile group.

Key Differences :

- Substituents: Additional chlorine and hydroxyimino (-NOH) groups on a cyclohexadienylidene ring fused to the naphthalene.

Applications : Likely used in photochemical or coordination chemistry due to its conjugated system and multiple substituents .

[(6-Bromo-1-chloro-2-naphthalenyl)oxy]acetonitrile

Structural Similarities :

- Brominated naphthalene core with a nitrile-containing side chain.

Key Differences :

- Linkage : Nitrile is connected via an oxygen atom (-O-CH2CN) vs. a direct methylene (-CH2CN) in the target.

- Substituents : Contains chlorine at the 1-position, increasing steric hindrance and altering electronic properties.

Reactivity : The ether linkage may reduce stability under acidic or basic conditions compared to the target compound’s methylene group .

(2-Bromo-1,3-benzothiazol-6-yl)acetonitrile

Structural Similarities :

- Brominated aromatic system with a nitrile group.

Key Differences :

- Aromatic System : Benzothiazole (heterocyclic with sulfur) vs. naphthalene.

Safety Profile : Classified as hazardous, requiring precautions for inhalation and skin contact, similar to other brominated nitriles .

Comparative Analysis of Physicochemical Properties

Table 1: Structural and Functional Comparison

| Compound | Aromatic System | Substituents | Nitrile Position | Key Reactivity Features |

|---|---|---|---|---|

| (6-Bromo-2-methoxy-1-naphthyl)acetonitrile | Naphthalene | Br, OCH3, -CH2CN | Methylene-linked | Electron-rich naphthalene core |

| 5-Bromo-2-(methoxymethoxy)benzonitrile | Benzene | Br, -OCH2OCH3, CN | Directly attached | Steric hindrance from methoxymethoxy |

| [(6-Bromo-1-chloro-2-naphthalenyl)oxy]acetonitrile | Naphthalene | Br, Cl, -O-CH2CN | Ether-linked | Susceptible to hydrolysis |

| (2-Bromo-1,3-benzothiazol-6-yl)acetonitrile | Benzothiazole | Br, -CH2CN | Directly attached | Enhanced electrophilicity due to sulfur |

Biological Activity

(6-Bromo-2-methoxy-1-naphthyl)acetonitrile is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound, with the molecular formula C13H10BrNO, is characterized by the presence of a bromine atom, a methoxy group, and a nitrile functional group. These structural features contribute to its unique chemical reactivity and biological activity. The compound can undergo various chemical reactions, including substitution, oxidation, and reduction, making it a versatile building block in organic synthesis .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of several bacterial strains, suggesting its potential as an antimicrobial agent. The exact mechanism by which it exerts this effect is still under investigation but may involve interference with bacterial cell wall synthesis or function .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines, potentially through the activation of intrinsic apoptotic pathways. For instance, it has shown significant cytotoxic effects against various cancer cell lines in vitro, with IC50 values indicating effective concentrations for inducing cell death .

The biological activity of this compound is believed to be mediated through its interaction with specific cellular targets. The bromine and methoxy groups enhance its binding affinity to various enzymes and receptors involved in critical biochemical pathways. This interaction may lead to modulation of signaling cascades associated with cell proliferation and apoptosis .

Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, this compound was tested against human cancer cell lines. The results demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. Notably, it exhibited lower toxicity towards normal cells compared to cancerous ones, indicating a degree of selectivity .

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa | 10 | 5 |

| MCF-7 | 8 | 4 |

| Normal Fibroblasts | >50 | - |

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound showed significant inhibitory effects with minimum inhibitory concentration (MIC) values ranging from 25 to 50 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 30 |

| Escherichia coli | 50 |

Q & A

Q. Table 1: HPLC Conditions for Purity Analysis

| Parameter | Specification | Reference |

|---|---|---|

| Column | C18, 250 mm × 4.6 mm, 5 µm | |

| Mobile Phase | Acetonitrile/water (70:30 v/v) | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV-Vis (254 nm) |

Q. Table 2: Safety Protocols for Thermal Stability Testing

| Parameter | Specification | Reference |

|---|---|---|

| Decomposition Temp | 524°C (acetonitrile analog) | |

| PPE | Fire-resistant suit, SCBA | |

| Ventilation | Explosion-proof fume hood |

Key Considerations

- Contradictory Data : Discrepancies in solubility (e.g., acetonitrile-water phase separation under high salt) require salt-out extraction or low-temperature protocols .

- Regulatory Compliance : Ensure compliance with TSCA and REACH regulations during disposal, as brominated nitriles are often classified as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.